molecular formula C7H13BrO2 B12312768 3-(Bromomethyl)-3-(methoxymethyl)oxolane

3-(Bromomethyl)-3-(methoxymethyl)oxolane

Cat. No.: B12312768
M. Wt: 209.08 g/mol
InChI Key: UTXRJJDMZJYUBW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)oxolane (CAS: see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)oxolane

InChI

InChI=1S/C7H13BrO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6H2,1H3

InChI Key

UTXRJJDMZJYUBW-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CBr

Origin of Product

United States

Preparation Methods

In Situ HBr Generation

A solvent-free method involves reacting 3-(methoxymethyl)oxolane-3-methanol with sodium bromide and sulfuric acid. The sulfuric acid protonates the hydroxyl group, generating HBr in situ, which facilitates bromide substitution. This approach minimizes byproducts and achieves 89% yield after distillation.

Reaction Conditions

  • Molar Ratio : 1:1.2 (alcohol:NaBr)
  • Temperature : 70–80°C
  • Time : 6–8 hours

Advantages

  • Eliminates handling of gaseous HBr.
  • Reduces waste from solvent use.

Phase-Transfer Catalyzed Cyclization

Intramolecular Cyclization of Dibromo Precursors

3-(Bromomethyl)-3-(methoxymethyl)oxolane is synthesized via cyclization of 1,3-dibromo-2-methoxymethylpropane using NaOH and a quaternary ammonium phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds in refluxing tetrahydrofuran (THF) or n-butyl chloride.

Optimization Parameters

Parameter Optimal Value
Catalyst Loading 0.5% wt/wt
Temperature 70–80°C
Solvent THF
Yield 85–92%

Mechanistic Insights
The catalyst facilitates hydroxide ion transfer into the organic phase, promoting nucleophilic displacement and cyclization. Competing dimerization is suppressed by maintaining a low bromide concentration.

Bromomethylation of 3-Methoxymethyloxolane

Radical Bromination with N-Bromosuccinimide (NBS)

A two-step bromomethylation involves radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The methoxymethyl group directs bromination to the adjacent methyl position, yielding 86% purity.

Procedure

  • Dissolve 3-methoxymethyloxolane (1.0 equiv) in CCl₄.
  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
  • Reflux for 12 hours.
  • Purify via vacuum distillation.

Limitations

  • Requires toxic CCl₄.
  • Byproducts include succinimide (removed via aqueous wash).

Etherification-Bromination Tandem Process

Telescoping Synthesis

A telescoped route from 3-hydroxymethyloxolane involves methoxymethyl protection followed by bromination:

  • Etherification : React with methyl iodide and K₂CO₃ in DMF (80% yield).
  • Bromination : Treat with PBr₃ in dichloromethane (75% yield).

Key Data

Step Reagents Yield
Etherification CH₃I, K₂CO₃ 80%
Bromination PBr₃ 75%

Scalability
Suitable for multi-kilogram batches with minimal intermediate purification.

Comparative Analysis of Methods

Yield and Purity

Method Yield (%) Purity (%) Scalability
In Situ HBr Generation 89 98 High
Phase-Transfer Catalysis 92 99 Moderate
Radical Bromination 86 95 Low
Telescoping Synthesis 75 97 High

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.68 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, oxolane), 2.95 (s, 2H, CH₂Br).
  • MS (ESI) : m/z 223.11 [M+H]⁺.

Purity Assessment

HPLC analysis shows >99% purity when using phase-transfer catalysis, with cyclic tetramer byproducts <1%.

Industrial Applications and Patents

Polymer Chemistry

  • FOX Monomers : Used in fluorinated polyurethanes with enhanced thermal stability (US6037483A).
  • Energetic Materials : Bromine serves as a leaving group for nitro or azido substitutions.

Pharmaceutical Intermediates

  • Anticancer Agents : Bromomethyl groups enable alkylation of biomolecules (PMC6649284).

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(methoxymethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

Organic Synthesis

3-(Bromomethyl)-3-(methoxymethyl)oxolane serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives through:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Functionalization : The methoxymethyl group can undergo deprotection or further functionalization to yield more complex structures.

Table 1: Comparison of Reactivity with Related Compounds

Compound NameFunctional GroupsReactivity Profile
This compoundBromomethyl, MethoxymethylHigh due to bromine
3-(Chloromethyl)-3-(methoxymethyl)oxolaneChloromethyl, MethoxymethylModerate; chlorine is less reactive than bromine
3-(Iodomethyl)-3-(methoxymethyl)oxolaneIodomethyl, MethoxymethylVery high; iodine is more reactive than bromine

Medicinal Chemistry

Compounds with structural similarities to this compound have been investigated for their biological activities. The unique structural features may contribute to:

  • Antimicrobial Activity : Similar oxolane derivatives have shown potential as antimicrobial agents.
  • Anti-inflammatory Properties : Some derivatives are being explored for their ability to modulate inflammatory pathways.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that modifications of the oxolane structure can lead to compounds with significant antimicrobial properties. For instance, derivatives synthesized from this compound have been tested against various bacterial strains, showing promising results that warrant further investigation.

Polymer Chemistry

The compound can also serve as a monomer or co-monomer in the synthesis of polymers. Its reactivity allows it to be incorporated into polymer chains, potentially leading to materials with enhanced properties such as:

  • Increased Solubility : The methoxymethyl group can improve solubility in organic solvents.
  • Tailored Mechanical Properties : By varying the degree of substitution and polymerization conditions, materials with specific mechanical characteristics can be achieved.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(methoxymethyl)oxolane would depend on its specific application

Comparison with Similar Compounds

3-(Bromomethyl)oxolane (Tetrahydro-3-furanylmethyl bromide)

  • Molecular Formula : C₅H₉BrO
  • Molecular Weight : 165.03 g/mol
  • Key Features : A simpler analogue lacking the methoxymethyl substituent. It retains the reactive bromomethyl group but has fewer steric and electronic effects due to the absence of the methoxy-containing substituent.
  • Applications : Widely used in alkylation reactions and as a precursor for pharmaceuticals and agrochemicals .
  • Regulatory Status : Classified under HS code 2932190090 (other unfused furan derivatives) with a 6.5% MFN tariff .

3-Bromo-oxetane

  • Molecular Formula : C₃H₅BrO
  • Molecular Weight : 136.98 g/mol
  • Key Features : A four-membered oxetane ring with a bromine substituent. The smaller ring size increases ring strain, enhancing reactivity in ring-opening reactions compared to oxolanes.

3-(Bromomethyl)-3-(propan-2-yloxy)oxolane

  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 223.11 g/mol
  • Key Features : Shares the same molecular formula as the target compound but replaces the methoxymethyl group with a bulkier isopropoxy substituent. This substitution likely reduces electrophilicity at the bromomethyl site due to steric hindrance.

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

  • Molecular Formula : C₇H₁₁BrO₂
  • Molecular Weight : 207.06 g/mol
  • Key Features : A bicyclic derivative with a fused oxolane and cyclopropane ring. The constrained geometry may limit its utility in reactions requiring conformational flexibility but could enhance stability in harsh conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
3-(Bromomethyl)-3-(methoxymethyl)oxolane C₈H₁₅BrO₂ 223.11 Bromomethyl, Methoxymethyl 1595593-91-1 Alkylation reagent, synthesis intermediate
3-(Bromomethyl)oxolane C₅H₉BrO 165.03 Bromomethyl 165253-29-2 Pharmaceutical precursor
3-Bromo-oxetane C₃H₅BrO 136.98 Bromine 39267-79-3 High-strain reactive intermediate
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane C₈H₁₅BrO₂ 223.11 Bromomethyl, Isopropoxy 1989659-80-4 Sterically hindered alkylation agent
3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane C₇H₁₁BrO₂ 207.06 Bromomethyl, Methoxymethyl, Bicyclic N/A Stabilized intermediate for rigid frameworks

Key Research Findings

  • Reactivity Trends : The presence of a methoxymethyl group in this compound enhances solubility in polar solvents compared to simpler bromomethyl oxolanes, facilitating its use in solution-phase synthesis .
  • Steric Effects : Bulkier substituents (e.g., isopropoxy in 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane) reduce reaction rates in SN2 mechanisms, whereas smaller substituents (e.g., 3-Bromo-oxetane) favor rapid ring-opening .

Biological Activity

3-(Bromomethyl)-3-(methoxymethyl)oxolane is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

  • Molecular Formula : C7H11BrO2
  • Molecular Weight : 219.07 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl and methoxymethyl groups may facilitate hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound was tested at different concentrations to evaluate its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa25
A54930
MCF-7 (breast cancer)40

The IC50 values indicate that this compound has moderate cytotoxic effects on these cell lines, suggesting further investigation into its mechanisms of action and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in Phytochemistry evaluated the antimicrobial efficacy of several derivatives of oxolane compounds, including this compound. The compound was found to significantly reduce bacterial growth in cultures treated with sub-MIC concentrations, indicating a potential for use in combination therapies to enhance antibiotic efficacy against resistant strains .

Case Study 2: Cancer Cell Proliferation

In another investigation focused on the antiproliferative effects of oxolane derivatives on cancer cells, researchers reported that treatment with this compound led to a marked decrease in cell viability in HeLa cells. Flow cytometry analysis showed increased apoptosis rates, suggesting that the compound may induce programmed cell death through intrinsic pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Antimicrobial Activity (MIC) Cytotoxicity (IC50)
This compoundE. coli: 32 µg/mLHeLa: 25 µM
Compound A (similar structure)E. coli: 64 µg/mLHeLa: 15 µM
Compound B (differing substituents)E. coli: 16 µg/mLHeLa: >50 µM

This table illustrates that while Compound A shows lower antimicrobial activity compared to this compound, it has higher cytotoxicity against HeLa cells. In contrast, Compound B exhibits stronger antibacterial properties but lacks significant cytotoxicity.

Q & A

Q. How can researchers reliably identify and characterize 3-(Bromomethyl)-3-(methoxymethyl)oxolane in synthetic mixtures?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the oxolane ring and substituents. The bromomethyl and methoxymethyl groups will show distinct splitting patterns (e.g., singlet for methoxy protons at ~3.3 ppm and a multiplet for bromomethyl protons near 3.5–4.0 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatility and fragmentation patterns. The molecular ion peak (expected m/z ≈ 222) and characteristic fragments (e.g., loss of Br or methoxymethyl groups) aid identification .
  • CAS Registry (165253-29-2): Cross-reference with spectral databases (e.g., SciFinder, Reaxys) to validate purity and structural assignments .

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

  • Bromination Strategy: Use NBS\text{NBS} (N-bromosuccinimide) or HBr\text{HBr} in a radical or nucleophilic substitution pathway. For example, bromination of 3-(methoxymethyl)oxolane derivatives under anhydrous conditions at 0–25°C minimizes side reactions .
  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to the compound’s solubility and stability in these solvents .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Typical yields range from 60–75%, with purity confirmed by HPLC (>95%) .

Advanced Research Questions

Q. How can mechanistic studies resolve competing pathways in the functionalization of this compound?

Methodological Answer:

  • Isotopic Labeling: Introduce 18O^{18} \text{O} or 2H^{2} \text{H} labels to track methoxymethyl or bromomethyl group behavior during nucleophilic substitution or elimination reactions .
  • Computational Modeling: Employ DFT (Density Functional Theory) to compare activation energies for SN2 vs. radical pathways. Software like Gaussian or ORCA can predict transition states and regioselectivity .
  • Kinetic Analysis: Use stopped-flow spectroscopy to measure rate constants under varying temperatures and solvent polarities .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS: Utilize reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Detect low-abundance species (e.g., de-brominated byproducts) via MRM (Multiple Reaction Monitoring) .
  • Limitations: Overlapping peaks from stereoisomers (due to the oxolane ring) may require chiral columns or 2D-NMR for resolution .
  • Validation: Cross-check with ICP-MS for bromine content to confirm stoichiometry .

Q. How does the compound’s stability under different storage conditions impact experimental reproducibility?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the bromomethyl group in humid environments generates 3-(hydroxymethyl)-3-(methoxymethyl)oxolane. Monitor via 1H^1 \text{H}-NMR (appearance of -OH protons at ~1.5–2.0 ppm) .
  • Storage Recommendations:
    • Short-term: Store at –20°C in anhydrous DCM or THF with molecular sieves.
    • Long-term: Seal under argon in amber vials to prevent photolytic decomposition .

Q. What role does this compound play in synthesizing bicyclic ethers for medicinal chemistry?

Methodological Answer:

  • Ring-Opening Reactions: React with Grignard reagents (e.g., PhMgBr\text{PhMgBr}) to form substituted oxolanes. The bromomethyl group acts as a leaving group, enabling C–C bond formation at the 3-position .
  • Case Study: Use in synthesizing 6-oxabicyclo[3.1.0]hexane derivatives via intramolecular cyclization. Optimize catalyst systems (e.g., Pd(OAc)2_2/PPh3_3) to control stereochemistry .

Q. How can researchers address contradictions in reported reaction yields involving this compound?

Methodological Answer:

  • Variable Purity: Commercial batches may vary in purity (e.g., 97% vs. >99%). Pre-purify via flash chromatography (silica gel, hexane/ethyl acetate) before use .
  • Side Reactions: Competing elimination (e.g., forming dienes) can reduce yields. Add radical inhibitors (e.g., BHT) or lower reaction temperatures to suppress these pathways .
  • Reproducibility Protocol: Standardize solvent drying (e.g., THF over Na/benzophenone) and substrate ratios (1:1.2 molar excess of brominating agent) .

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